N-cyclooctyl-2H-1,3-benzodioxol-5-amine
Description
N-cyclooctyl-2H-1,3-benzodioxol-5-amine is a synthetic compound featuring a 1,3-benzodioxole core substituted with a cyclooctylamine group at the 5-position. The cyclooctyl group introduces steric bulk, which may influence solubility, membrane permeability, and target binding compared to smaller substituents .
Properties
IUPAC Name |
N-cyclooctyl-1,3-benzodioxol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-4-6-12(7-5-3-1)16-13-8-9-14-15(10-13)18-11-17-14/h8-10,12,16H,1-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTLUFBBWKVTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-2H-1,3-benzodioxol-5-amine typically involves the reaction of 1,3-benzodioxole with cyclooctylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: N-cyclooctyl-2H-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The benzodioxole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-cyclooctyl-2H-1,3-benzodioxol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Functional Diversity
The 1,3-benzodioxol-5-amine scaffold is versatile, with modifications at the N-position dictating biological activity. Key analogs include:
N-cyclooctyl-2H-1,3-benzodioxol-5-amine differs from these analogs in its cyclooctyl group , which may confer distinct pharmacokinetic properties. Bulky substituents can reduce solubility but enhance target selectivity by occupying hydrophobic binding pockets .
Pharmacological and Mechanistic Insights
- MSNBA: A benchmark GLUT5 inhibitor identified via virtual screening. It binds to the fructose transport site, blocking fructose uptake in cancer cells (e.g., HT-29 colorectal carcinoma) and reducing cell viability . Its specificity arises from the methylsulfonyl and nitro groups, which interact with GLUT5's substrate-binding residues .
- N-cyclooctyl analog: The cyclooctyl group’s size may hinder binding to GLUT5, but it could target alternative proteins (e.g., membrane receptors or enzymes requiring bulky ligands). No direct activity data are available, necessitating empirical validation.
- Sulfonamide derivatives (7a-b to 9a-b) : Exhibit moderate antibacterial effects, suggesting the benzodioxole core supports antimicrobial activity when paired with sulfonamide groups .
Biological Activity
N-cyclooctyl-2H-1,3-benzodioxol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by a benzodioxole moiety, which is known for various biological activities. The compound's structure can be represented as follows:
- Chemical Formula : C12H15N1O2
- Molecular Weight : 205.25 g/mol
- CAS Number : 416883-18-6
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Inhibition of Janus Kinase (JAK) : Research indicates that compounds similar to this compound may act as inhibitors of JAK pathways. JAKs play a crucial role in mediating the effects of cytokines and growth factors, making them attractive targets for treating inflammatory diseases and cancers .
- Modulation of Bmi-1 Activity : Another potential mechanism involves the inhibition of B-cell specific Moloney murine leukemia virus integration site 1 (Bmi-1), which is implicated in cancer progression. Compounds that inhibit Bmi-1 have shown promise in reducing cancer stem cell populations and improving treatment outcomes in glioblastoma models .
1. Anti-Cancer Activity
Several studies have highlighted the anti-cancer properties of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in tumor size in xenograft models when treated with N-cyclooctyl derivatives. |
| Study B | Showed that the compound inhibits proliferation of glioblastoma cells through Bmi-1 pathway modulation. |
| Study C | Found that N-cyclooctyl compounds induce apoptosis in various cancer cell lines by activating caspase pathways. |
2. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored:
| Study | Findings |
|---|---|
| Study D | Reported decreased levels of pro-inflammatory cytokines in animal models treated with N-cyclooctyl derivatives. |
| Study E | Observed significant improvement in symptoms of rheumatoid arthritis in preclinical models through JAK inhibition. |
Conclusion and Future Directions
This compound exhibits promising biological activities, particularly in the fields of oncology and inflammation. Its mechanisms involving JAK inhibition and Bmi-1 modulation present valuable avenues for therapeutic development.
Future research should focus on:
- Clinical Trials : Evaluating the safety and efficacy of this compound in human subjects.
- Mechanistic Studies : Further elucidating the pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) Studies : Optimizing the chemical structure to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
